

History of Pomaglumetad methionil in schizophrenia clinical trials

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Compound of Interest

Compound Name: Pomaglumetad methionil

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An In-depth Technical Guide to the Clinical Trial History of **Pomaglumetad Methionil** in Schizophrenia

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Abstract

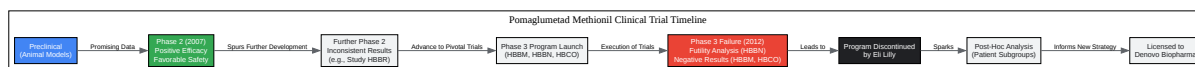
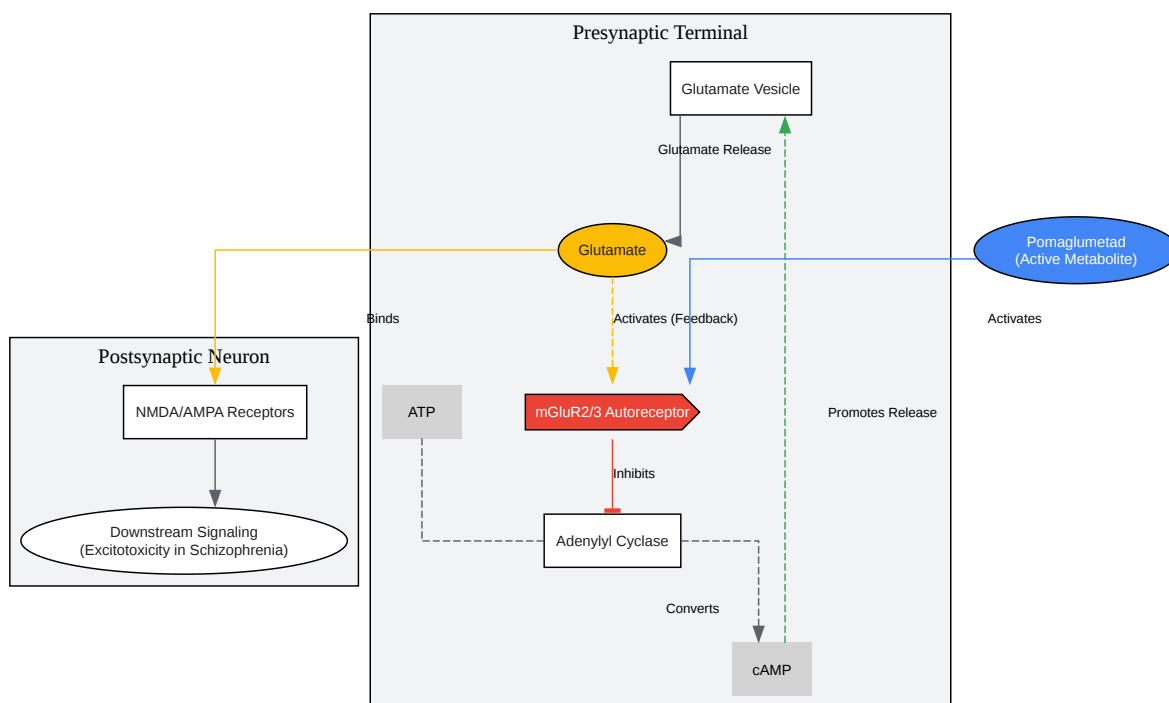
The development of antipsychotics has historically been dominated by agents targeting the dopamine D2 receptor. The glutamate hypothesis of schizophrenia, however, posited that dysregulation of the brain's primary excitatory neurotransmitter system was a core pathophysiological feature of the illness, opening the door for novel therapeutic mechanisms. **Pomaglumetad methionil** (LY2140023), a selective agonist for the metabotropic glutamate 2/3 (mGlu2/3) receptors, emerged as a leading candidate from this hypothesis. It promised efficacy against a broader range of symptoms, including negative and cognitive deficits, without the hallmark side effects of dopaminergic agents. This guide provides a comprehensive technical analysis of the clinical development journey of **pomaglumetad methionil**, from its promising preclinical rationale and early clinical successes to the ultimate discontinuation of its large-scale Phase 3 program. We will dissect the causality behind experimental choices, analyze the pivotal trial data, and explore the insights gleaned from its failure, which continue to inform neuroscience drug development today.

Scientific Rationale: Targeting Glutamate Dysregulation

The foundation for developing **pomaglumetad methionil** rests on the glutamate hypothesis of schizophrenia. This theory suggests that a hypofunction of the N-methyl-D-aspartate (NMDA) receptor leads to downstream dysregulation, including excessive presynaptic glutamate release in cortical and limbic brain regions.[1][2] This glutamatergic hyperactivity is thought to contribute to both the positive and negative symptoms of the disorder.[3][4]

Pomaglumetad (LY404039) is a selective agonist for mGlu2 and mGlu3 receptors.[1][3] These receptors are predominantly located presynaptically on glutamatergic neurons and function as autoreceptors.[4][5] Their activation inhibits adenylyl cyclase, leading to a reduction in cyclic AMP (cAMP) and a subsequent decrease in glutamate release. The therapeutic hypothesis was that by activating these receptors, pomaglumetad could normalize the aberrant glutamatergic "storm," thereby alleviating the symptoms of schizophrenia through a non-dopaminergic mechanism.[6][7]

Because the active compound, pomaglumetad, exhibited poor oral absorption and bioavailability, a methionine prodrug, **pomaglumetad methionil** (also known as POMA or LY2140023), was developed to improve its pharmacokinetic profile for clinical investigation.[3][8]



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